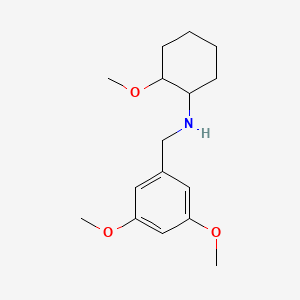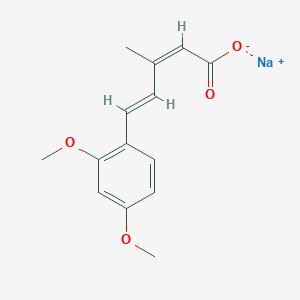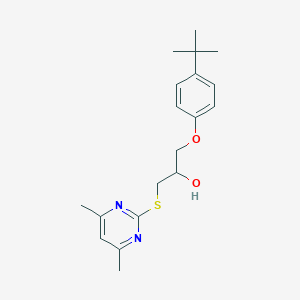![molecular formula C23H17BrN2O4 B4917353 3-(benzoylamino)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide](/img/structure/B4917353.png)
3-(benzoylamino)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide
Übersicht
Beschreibung
3-(benzoylamino)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide is a useful research compound. Its molecular formula is C23H17BrN2O4 and its molecular weight is 465.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.03717 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biscyanine Dye Studies
- Electron Transitions and Electronic Spectra : A study synthesized a new biscyanine dye related to the compound . This dye was developed through a Meerwein reaction, followed by bromination and quaternization. The electronic spectra of this compound were analyzed, providing insights into its potential applications in materials science and photonics (Yelenich et al., 2014).
Dye Synthesis and Analysis
- Synthesis and Electronic Transitions of Dye : Another research focused on the synthesis and electronic transitions of a dye based on a similar compound. The study explored the absorption maxima and interactions of chromophores, contributing to our understanding of dye chemistry and potential applications in coloring agents and optical materials (Skrypska et al., 2020).
Reactivity Studies
- Synthesis and Reactivity of Related Compounds : A 2007 study synthesized various derivatives from hydrazonoyl bromides, providing structural and spectral data. This research contributes to the broader understanding of the reactivity of similar compounds in the synthesis of new chemical entities (Abdelhamid & Abdelaziz, 2007).
Fluorescence Probes for Cellular Imaging
- Mitochondria Imaging and Detection of Sulfite/Bisulfite in Living Cells : A 2019 study developed two-photon fluorescence probes based on a similar skeleton. These probes were used for sensitive and selective detection of sulfite/bisulfite in living cells, targeting mitochondria. This research has implications for biomedical research, particularly in disease diagnosis and cellular imaging (Wang et al., 2019).
Other Related Studies
Additional studies have explored the synthesis, nature of electronic transitions, and spectral characterization of similar compounds. These include research on dye synthesis, reactivity with various reagents, and potential applications in areas like antimicrobial agents and cholinesterase inhibitory activity. Relevant studies include those by Yelenich et al. (2016), Patel et al. (2014), Vetyugova et al. (2018), and others.
Eigenschaften
IUPAC Name |
N-[1-[2-oxo-2-(2-oxochromen-3-yl)ethyl]pyridin-1-ium-3-yl]benzamide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4.BrH/c26-20(19-13-17-9-4-5-11-21(17)29-23(19)28)15-25-12-6-10-18(14-25)24-22(27)16-7-2-1-3-8-16;/h1-14H,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTDYWXFGNWPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C[N+](=CC=C2)CC(=O)C3=CC4=CC=CC=C4OC3=O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-[(E)-[1-(2-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B4917276.png)

![4-[methyl(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B4917290.png)
![methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B4917295.png)

![2-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4917313.png)

![4-(2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4917326.png)
![METHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE](/img/structure/B4917330.png)
![7-{[4-(Diethylamino)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B4917335.png)

![4-(METHYLSULFANYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE](/img/structure/B4917349.png)
![2-[(5Z)-5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4917369.png)
![METHYL 3-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4917374.png)
